![molecular formula C6H7ClN2O2 B1453759 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 158668-22-5](/img/structure/B1453759.png)
4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It appears as a white to light yellow crystalline powder .
Synthesis Analysis
The synthesis of “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” are not mentioned in the search results, pyrazoles in general are known to undergo a variety of reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
“4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid” is a solid at 20°C . It has a melting point of 162.0 166.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid, have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions yielded 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. Further cyclization of these synthons produced various condensed pyrazoles, showcasing the compound's utility in synthesizing complex pyrazole structures (Eglė Arbačiauskienė et al., 2011).
Potential NLO Materials : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized. Their nonlinearity in chloroform solution was studied using laser pulses, identifying specific compounds with significant nonlinear optical properties, indicating potential applications in optical limiting (B. Chandrakantha et al., 2013).
Advanced Material Synthesis
- Coordination Polymers : The synthesis of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands illustrates the compound's role in material science. These polymers showed interesting thermal and luminescence properties, suggesting their applicability in designing new functional materials (M. Cheng et al., 2017).
Molecular Docking Studies
Anticancer Properties : Quadracyclic regioisomers derived from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate showed promising in vitro antiproliferative activity. These studies suggest that derivatives of 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid may serve as lead molecules for developing new anticancer agents (Sindhu Jose, 2017).
Antiviral Activity : Derivatives synthesized from 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid exhibited inhibitory effects against viruses such as Herpes simplex and vesicular stomatitis virus. These findings highlight the compound's potential in antiviral research (A. Bernardino et al., 2007).
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves and eye protection should be worn. If it comes into contact with the skin, wash with plenty of water. If eye irritation persists, seek medical attention .
Mechanism of Action
Mode of Action
The exact mode of action of 4-Chloro-3-Ethyl-1H-Pyrazole-5-Carboxylic Acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
properties
IUPAC Name |
4-chloro-5-ethyl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRWALJNSNSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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